Hydroxyurea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1000000 mg/L (at 25 °C)

13.15 M

Freely soluble in water /1.0X10+6 mg/L at 25 °C/

Freely soluble in hot alcohol

Very soluble in water... insoluble in ethanol and benzene

2.69e+02 g/L

Synonyms

Canonical SMILES

Treatment of Sickle Cell Disease (SCD)

Hydroxyurea is a well-established therapy for SCD, a genetic blood disorder characterized by abnormal sickle-shaped red blood cells []. These cells can obstruct blood flow, leading to pain, organ damage, and other complications. Hydroxyurea works by increasing the production of fetal hemoglobin (HbF) in red blood cells []. HbF is a type of hemoglobin present in the fetus that has a higher affinity for oxygen than adult hemoglobin (HbS) found in sickle cells. This increase in HbF helps prevent sickling of red blood cells, thereby reducing disease severity []. Numerous clinical trials have documented the benefits of hydroxyurea in SCD patients, including reduced episodes of pain, acute chest syndrome, and the need for blood transfusions [].

Cancer Research

Hydroxyurea is also used as a chemotherapeutic agent in the treatment of various cancers, including chronic myeloid leukemia (CML) and head and neck cancers []. It acts by inhibiting the synthesis of DNA, thereby stopping the uncontrolled growth of cancer cells []. Hydroxyurea is often used in combination with other chemotherapy drugs to improve treatment efficacy [].

Studying Cell Proliferation and Differentiation

Due to its ability to inhibit DNA synthesis, hydroxyurea is a valuable tool for studying cell proliferation and differentiation in various biological research areas []. Researchers can use hydroxyurea to synchronize cell cultures at specific stages of the cell cycle, allowing for a more focused investigation of cellular processes [].

Investigation of DNA Repair Mechanisms

Hydroxyurea can induce DNA damage, making it a useful agent for studying DNA repair mechanisms in cells []. Researchers can expose cells to hydroxyurea and then analyze how they repair the induced damage, providing insights into cellular responses to DNA stress [].

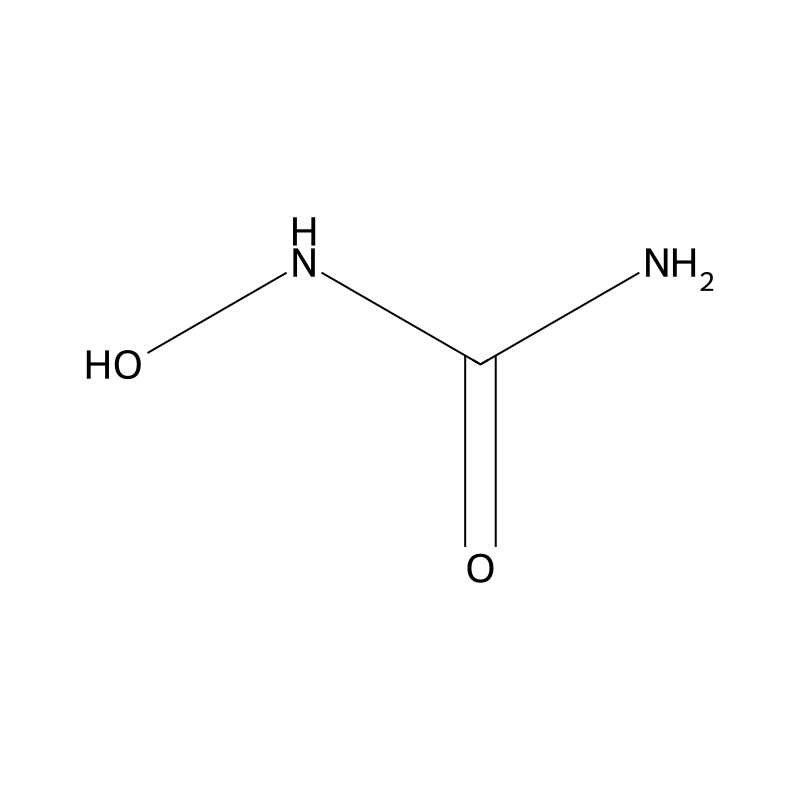

Hydroxyurea, also known as hydroxycarbamide, is a monohydroxyl-substituted urea with the chemical formula . It appears as a white, odorless crystalline powder and is highly soluble in water. Initially synthesized in the 1860s, its potential as a therapeutic agent was recognized in the 20th century, particularly for its role in inhibiting DNA synthesis by targeting ribonucleotide reductase, an enzyme crucial for converting ribonucleotides into deoxyribonucleotides .

In Cancer Treatment

Hydroxyurea acts as an antimetabolite, interfering with DNA synthesis in rapidly dividing cells []. It disrupts the production of deoxyribonucleotides, the building blocks of DNA, thereby hindering cancer cell growth [].

In Sickle Cell Disease

Hydroxyurea increases the production of fetal hemoglobin (HbF) in red blood cells []. HbF is more flexible than adult hemoglobin and reduces the sickling of red blood cells, a hallmark of sickle cell disease. This helps prevent painful crises associated with the condition [].

- Toxicity: Hydroxyurea can cause bone marrow suppression, leading to decreased blood cell counts. Regular monitoring of blood counts is crucial during treatment.

- Mutagenicity: Hydroxyurea may have mutagenic potential, meaning it can cause genetic mutations. This necessitates caution, particularly in long-term use.

- Teratogenicity: Hydroxyurea can be harmful to developing fetuses; pregnancy should be avoided during treatment.

- Reaction of Calcium Cyanate with Hydroxylamine Nitrate: This method involves mixing calcium cyanate with hydroxylamine nitrate in absolute ethanol.

- Reaction of Potassium Cyanate and Hydroxylamine Hydrochloride: Conducted in an aqueous solution, this reaction also yields hydroxyurea.

- Quaternary Ammonium Anion Exchange: A patented method involves converting a quaternary ammonium anion exchange resin from chloride to cyanate form, followed by reaction with hydroxylamine hydrochloride .

The synthesis pathways highlight hydroxyurea's versatility and the various conditions under which it can be produced.

Hydroxyurea exhibits significant biological activity primarily through its role as an antineoplastic agent. It works by inhibiting ribonucleotide reductase, leading to reduced deoxyribonucleotide levels and ultimately causing cell cycle arrest at the G1/S phase. This action disrupts DNA replication in rapidly dividing cells, making it effective against various cancers, including leukemias and solid tumors . Additionally, hydroxyurea has been shown to increase fetal hemoglobin levels in patients with sickle cell anemia, thereby reducing the frequency of painful crises .

The synthesis of hydroxyurea has evolved since its initial discovery. The primary methods include:

- Calcium Cyanate and Hydroxylamine Nitrate Reaction: A straightforward approach yielding high purity.

- Potassium Cyanate and Hydroxylamine Hydrochloride Reaction: Effective in aqueous environments.

- Anion Exchange Resin Method: A more complex but innovative technique that enhances yield and purity .

These methods reflect hydroxyurea's adaptability for pharmaceutical applications.

Hydroxyurea is utilized in various medical contexts:

- Cancer Treatment: Employed as a monotherapy or in combination with other chemotherapeutic agents for resistant leukemias and solid tumors.

- Sickle Cell Anemia: Increases fetal hemoglobin levels, reducing complications associated with the disease.

- Chronic Myeloproliferative Disorders: Used to manage conditions like polycythemia vera and essential thrombocythemia.

- Psoriasis Treatment: Although off-label, hydroxyurea has demonstrated efficacy in managing severe psoriasis cases .

These applications underscore hydroxyurea's significance in both oncology and hematology.

Hydroxyurea interacts with various biological pathways:

- Ribonucleotide Reductase Inhibition: This primary mechanism leads to decreased DNA synthesis.

- Synergistic Effects with Radiation Therapy: Hydroxyurea enhances the effectiveness of radiation treatment by keeping cells in a radiosensitive phase of the cell cycle.

- Nitric Oxide Production: Recent studies suggest that hydroxyurea may stimulate nitric oxide production, contributing to its therapeutic effects in sickle cell disease by promoting vasodilation and improving blood flow .

These interactions highlight hydroxyurea's multifaceted role in therapeutic settings.

Similar Compounds

Several compounds share structural or functional similarities with hydroxyurea:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| Azacitidine | Antimetabolite; inhibits DNA synthesis | Incorporates into RNA; used for myelodysplastic syndromes |

| Decitabine | Inhibits DNA methylation; antitumor activity | Primarily affects DNA methylation processes |

| Gemcitabine | Antimetabolite; inhibits DNA synthesis | Nucleoside analogue; used for solid tumors |

| Cytarabine | Antimetabolite; affects DNA synthesis | Primarily used for leukemias; different mechanism of action |

Hydroxyurea's uniqueness lies in its dual role as both an antineoplastic agent and a treatment for sickle cell disease, distinguishing it from other similar compounds .

Hydroxyurea was first synthesized in 1869 by German chemists Dresler and Stein during experiments involving hydroxylamine and potassium cyanate. Initially overlooked for its biological relevance, the compound gained attention in 1928 when Rosenthal and colleagues observed its hematologic effects in rabbits, including anemia and megaloblastic changes. These early studies laid the groundwork for its eventual repurposing in clinical medicine.

Key Milestones in Hydroxyurea’s History

Chemical Classification and Nomenclature

Hydroxyurea belongs to the carboximidic acids and derivatives class, characterized by its hydroxylamine group (-NHOH) and urea backbone (-NH₂CONH₂). Its chemical properties and nomenclature are as follows:

Core Chemical Attributes

| Attribute | Detail | Source |

|---|---|---|

| IUPAC Name | Hydroxyurea | |

| Synonyms | Carbamohydroxamic acid, N-Carbamoylhydroxylamine | |

| Molecular Formula | CH₄N₂O₂ | |

| SMILES | NC(=O)NO | |

| CAS Number | 127-07-1 | |

| UNII | X6Q56QN5QC |

Structural and Functional Features

- Antimetabolite Mechanism: Inhibits ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis, by binding to its iron center and generating reactive oxygen species (ROS).

- Hydrogen Bonding Capacity: Facilitates interactions with biological targets via its hydroxyl and carbonyl groups.

Significance in Scientific Research

Hydroxyurea’s research impact spans oncology, hematology, and molecular biology, driven by its unique pharmacological profile.

Oncological Applications

Hydroxyurea’s antitumor efficacy stems from its ability to:

- Inhibit DNA Synthesis: By depleting deoxyribonucleotide triphosphates, it arrests cells in the S-phase of the cell cycle.

- Induce Apoptosis: Generates ROS that damage DNA and trigger programmed cell death in rapidly dividing cancer cells.

- Enhance Chemotherapy Synergy: Used in combination with other agents to overcome resistance in chronic myeloid leukemia (CML) and solid tumors.

Hematological Applications

In sickle cell anemia, hydroxyurea:

- Elevates Fetal Hemoglobin (HbF): Reduces polymerization of sickle hemoglobin (HbS) by recruiting early erythroid progenitors that produce HbF.

- Modulates Inflammation: Lowers neutrophil counts and improves endothelial function, reducing vaso-occlusive crises.

- Improves Red Blood Cell Deformability: Increases mean corpuscular volume (MCV), enhancing blood flow in microvasculature.

Molecular Biology Insights

Hydroxyurea serves as a tool to study:

- Cell Cycle Dynamics: S-phase arrest and recovery kinetics in hematopoietic and cancer cells.

- Epigenetic Regulation: Indirect modulation of HbF expression via nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) pathways.

Research Evolution Timeline

Hydroxyurea’s research trajectory reflects shifting therapeutic priorities and mechanistic discoveries:

Phase 1: Early Exploration (1869–1950s)

- Synthesis and Initial Toxicology: Dresler and Stein’s synthesis, followed by Rosenthal’s rabbit studies.

- Antitumor Screening: Identification of activity in murine leukemia models.

Phase 2: Clinical Expansion (1960s–1980s)

- Oncology Trials: FDA approval for CML, melanoma, and ovarian cancer.

- Sickle Cell Anemia Breakthrough: Proof-of-principle studies showing HbF induction in primates and humans.

Phase 3: Mechanistic Elucidation (1990s–2000s)

- Ribonucleotide Reductase Inhibition: Clarification of DNA synthesis blockade.

- Nitric Oxide Pathway: Discovery of NO-mediated HbF induction in SCA.

Phase 4: Global Health Advocacy (2010s–Present)

The foundation of hydroxyurea synthesis was established in 1869 by Dresler and Stein, who first prepared the compound through the reaction of hydroxylamine hydrochloride with potassium cyanate [3] [4]. This pioneering work remained largely dormant for more than fifty years until biological interest was revived in 1928, when researchers began investigating the toxicity of protein metabolites and discovered hydroxyurea's potential biological significance [3] [4].

The original synthesis method involved a straightforward condensation reaction in aqueous solution at room temperature. The reaction proceeds according to the following general scheme:

NH₂OH·HCl + KOCN → NH₂CONHOH + KCl

This foundational approach established the basic chemical principles that would guide subsequent synthetic developments. The method demonstrated the viability of cyanate-hydroxylamine condensation reactions as a reliable route to hydroxyurea formation [3] [5].

During the mid-20th century, researchers developed alternative methodologies to improve yield and purity. A notable advancement came with the introduction of ion exchange resin-based synthesis, where quaternary ammonium anion exchange resins were converted from chloride form to cyanate form using sodium cyanate, then reacted with hydroxylamine hydrochloride [3] [1]. This method, patented by Hussain et al., provided enhanced control over reaction conditions and improved product purity through the elimination of competing ionic species.

Modern Synthetic Routes

Contemporary hydroxyurea synthesis employs several well-established methodologies that have been optimized for both laboratory and industrial applications. These modern approaches focus on reproducibility, scalability, and cost-effectiveness while maintaining high product quality.

Condensation Reactions with Hydroxylamine

The most widely utilized modern synthesis involves condensation reactions between hydroxylamine derivatives and cyanate sources. The primary industrial method employs calcium cyanate with hydroxylamine nitrate in absolute ethanol, providing excellent yields under controlled conditions [3] [1]. This reaction typically proceeds at room temperature or with mild heating to facilitate dissolution and reaction kinetics.

The mechanism involves nucleophilic attack by the hydroxylamine nitrogen on the electrophilic carbon center of the cyanate ion, followed by proton transfer and elimination of the metal cation. The reaction can be represented as:

Ca(OCN)₂ + 2NH₂OH·HNO₃ → 2NH₂CONHOH + Ca(NO₃)₂ + 2H₂O

An alternative approach utilizes potassium cyanate with hydroxylamine hydrochloride in aqueous solution [5] [6]. This method has gained favor due to the ready availability of starting materials and the simplicity of the reaction setup. The aqueous medium facilitates better temperature control and allows for easier purification of the final product through crystallization techniques.

The stoichiometry and reaction conditions significantly influence product yield and purity. Optimal conditions typically involve:

- Molar ratio of cyanate to hydroxylamine: 1:1 to 1:1.1

- Temperature: 20-60°C depending on solvent system

- Reaction time: 2-8 hours for completion

- pH control: Slightly acidic to neutral conditions (pH 6-7)

Urethane-based Synthesis Pathways

Recent developments have explored urethane-based synthetic routes as alternatives to traditional cyanate methods [7] [8]. These approaches involve the chemical reaction of urethane compounds with hydroxylamine hydrochloride, offering potential advantages in terms of starting material availability and reaction selectivity.

One notable method involves the treatment of methyl carbamate with hydroxylamine in the presence of sodium hydroxide [9]. The reaction proceeds through nucleophilic substitution at the carbonyl carbon, with methanol elimination:

CH₃OCONH₂ + NH₂OH → NH₂CONHOH + CH₃OH

This pathway has shown promise for specialized applications where traditional cyanate-based methods may be unsuitable due to compatibility issues with other synthetic steps or when specific isotopic labeling is required [8].

Advanced urethane-based approaches utilize activated carbamate derivatives, such as 4-nitrophenyl carbamates, which provide enhanced reactivity and allow for milder reaction conditions [8]. These methods have proven particularly valuable for the synthesis of N-substituted hydroxyurea derivatives and for applications requiring high stereochemical control.

Green Chemistry Approaches to Hydroxyurea Synthesis

Environmental sustainability has become an increasingly important consideration in hydroxyurea synthesis, leading to the development of green chemistry methodologies that minimize waste generation and reduce environmental impact [10] [11].

Water-based synthesis represents one of the most significant advances in environmentally friendly hydroxyurea production. These methods eliminate the need for organic solvents and reduce the generation of hazardous waste streams [11]. Researchers have demonstrated that aqueous reaction media can provide excellent yields while maintaining product quality standards required for pharmaceutical applications.

Microwave-assisted synthesis has emerged as a particularly promising green chemistry approach [11]. This technology enables rapid reaction completion at reduced temperatures, typically requiring only 5-10 minutes at 90°C compared to several hours for conventional heating methods. The microwave approach offers several advantages:

- Reduced energy consumption due to shorter reaction times

- Improved yield efficiency through enhanced molecular interactions

- Minimized side product formation due to precise temperature control

- Reduced solvent requirements through efficient energy transfer

The implementation of green chemistry principles has also led to the development of solvent-free synthesis methods and the use of renewable starting materials where possible. These approaches align with modern pharmaceutical manufacturing requirements for sustainable production practices [10].

Purification and Crystallization Techniques

Effective purification and crystallization are critical for obtaining pharmaceutical-grade hydroxyurea that meets stringent quality requirements. The hygroscopic nature of hydroxyurea and its tendency to decompose in the presence of moisture present unique challenges for purification processes [12] [13].

The standard purification protocol involves recrystallization from absolute ethanol [14]. The process requires careful attention to dissolution kinetics, as hydroxyurea exhibits slow dissolution rates in ethanol. Typically, 10 grams of crude product requires 150 mL of absolute ethanol, with dissolution times ranging from 15-30 minutes under gentle heating conditions. The slow dissolution rate necessitates patience during the purification process but results in high-purity crystals with excellent pharmaceutical properties.

Water-based crystallization methods are employed for initial purification steps in industrial processes [15]. The high water solubility of hydroxyurea (very soluble in water) allows for effective removal of inorganic impurities through controlled crystallization. However, the hygroscopic nature of the product requires careful control of atmospheric moisture during crystallization and drying operations.

Advanced purification techniques include:

Column Chromatography: Utilized for analytical-scale purifications and for the isolation of specific derivatives. Silica gel chromatography with dichloromethane-methanol gradients provides effective separation of hydroxyurea from synthetic byproducts [16].

Chemical Derivatization: For analytical applications, derivatization with xanthydrol enables retention on reverse-phase HPLC columns and facilitates precise quantification [10] [17]. This approach is particularly valuable for stability studies and pharmacokinetic analyses.

Preparative HPLC: High-performance liquid chromatography methods have been developed for the purification of specialized derivatives and isotopically labeled compounds [18]. These methods provide exceptional purity levels required for research applications.

Scale-up Considerations and Industrial Synthesis

The transition from laboratory-scale to industrial production of hydroxyurea involves complex considerations related to process safety, economic efficiency, and product quality maintenance [2] [15].

Industrial hydroxyurea production follows a three-stage process that has been optimized for large-scale manufacturing [15]:

Stage 1: Synthesis Reaction

The primary synthesis utilizes sodium cyanate with hydroxylamine hydrochloride in a controlled aqueous environment [2]. Industrial reactors, typically constructed of glass or glass-lined steel, accommodate volumes of 3000 liters or larger. Temperature control is maintained between 50-60°C with continuous monitoring to prevent thermal decomposition.

Stage 2: Concentration and Primary Crystallization

The aqueous reaction mixture undergoes concentration from approximately 5% to 30% hydroxyurea content through vacuum distillation at reduced pressure (50 mmHg). This step requires careful temperature management to avoid decomposition while achieving adequate concentration levels for crystallization.

Stage 3: Secondary Crystallization and Drying

Final purification involves recrystallization from ethanol followed by controlled drying under inert atmosphere conditions. This stage is critical for achieving pharmaceutical-grade purity and ensuring product stability during storage.

Safety Considerations

Industrial production must address the thermal instability of hydroxyurea, which begins decomposition at 105°C [15]. The compound exhibits time-dependent decomposition even at lower temperatures, with significant decomposition occurring after 54 hours at 60°C in aqueous solution. These characteristics necessitate:

- Continuous temperature monitoring throughout the process

- Minimized residence times at elevated temperatures

- Emergency cooling systems for thermal runaway prevention

- Proper ventilation systems to handle decomposition products

Economic Factors

The industrial viability of hydroxyurea production depends on several economic considerations. Manufacturing costs are influenced by raw material availability, energy requirements for temperature control, and waste treatment expenses. The relatively simple synthetic route and readily available starting materials contribute to cost-effectiveness, making hydroxyurea accessible for global pharmaceutical markets [19] [20].

Current global production is concentrated in three main regions: China, India, and Europe, with six major manufacturers serving worldwide demand [20]. This geographic distribution helps ensure supply security while maintaining competitive pricing for pharmaceutical applications.

Isotopically Labeled Derivatives for Research Applications

The development of isotopically labeled hydroxyurea derivatives has opened new avenues for research in pharmacokinetics, metabolic pathway analysis, and mechanistic studies. These specialized compounds incorporate stable isotopes that enable precise tracking of the compound and its metabolites in biological systems [22].

Carbon-13 and Nitrogen-15 Labeled Compounds

The most extensively studied isotopically labeled derivative is Hydroxyurea-¹³C,¹⁵N₂ (CAS: 1246814-92-5) . This compound incorporates both carbon-13 and nitrogen-15 isotopes, providing comprehensive labeling that enables detailed metabolic tracing studies. The synthesis involves the use of isotopically enriched starting materials in standard condensation reactions, with careful control to maintain isotopic purity throughout the process.

The synthetic approach typically employs ¹³C-labeled urea and ¹⁵N-labeled hydroxylamine derivatives as starting materials. The reaction conditions must be optimized to prevent isotopic scrambling while maintaining acceptable yields. Quality control measures include mass spectrometry verification of isotopic incorporation and nuclear magnetic resonance spectroscopy to confirm structural integrity.

Nitrogen-15 Labeled Derivatives

Hydroxyurea-¹⁵N (CAS: 214331-53-0) represents another important class of labeled compounds [22] [23]. These derivatives are particularly valuable for studying nitrogen metabolism pathways and enzyme kinetics. The synthesis involves the use of ¹⁵N-labeled hydroxylamine hydrochloride in standard cyanate condensation reactions.

The preparation method for ¹⁵N-labeled hydroxyurea has been optimized to provide high isotopic purity with minimal isotopic dilution [24]. Treatment of trimethylsilyl isocyanate with ¹⁵N-hydroxylamine hydrochloride produces ¹⁵N-hydroxyurea in an efficient, one-pot synthesis that minimizes handling of the isotopically enriched precursor.

Carbon-14 Labeled Compounds

For long-term pharmacokinetic studies and metabolic fate determination, ¹⁴C-labeled hydroxyurea derivatives provide essential tools for drug development [25]. The synthesis of these compounds requires specialized facilities due to radioactivity concerns, but the chemical methodology follows established condensation reaction principles using ¹⁴C-labeled carbon dioxide as the ultimate carbon source.

The Staudinger aza-Wittig approach has proven particularly effective for incorporating ¹⁴C isotopes into urea derivatives [25]. This method provides high radiochemical yields and enables late-stage labeling, which is preferred for minimizing radioactive waste generation during synthesis.

Research Applications

Isotopically labeled hydroxyurea derivatives serve multiple research functions:

- Pharmacokinetic Studies: Tracking drug absorption, distribution, metabolism, and excretion in preclinical and clinical studies

- Metabolic Pathway Analysis: Investigating the role of hydroxyurea in cellular metabolism and identifying metabolic intermediates

- Enzyme Kinetics: Studying the interaction of hydroxyurea with ribonucleotide reductase and other target enzymes

- Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which hydroxyurea exerts its therapeutic effects

The availability of these specialized isotopically labeled derivatives has significantly advanced our understanding of hydroxyurea's biological activity and has facilitated the development of improved dosing regimens and therapeutic monitoring protocols [26] [27].

Purity

Physical Description

Solid

Color/Form

White, crystalline powder

Needles from ethanol, crystals in 2 forms

XLogP3

Exact Mass

Boiling Point

Decomposes

LogP

-1.8 (LogP)

log Kow = -1.80

-1.6

Appearance

Melting Point

133-136

141.0 °C

141 °C

142-146°C

Storage

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Siklos is indicated for the prevention of recurrent painful vaso-occlusive crises including acute chest syndrome in paediatric and adult patients suffering from symptomatic sickle-cell syndrome.

Prevention of vaso-occlusive complications of sickle cell disease in patients over 2 years of age

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Droxia

Hydrea

FDA Approval: Yes

Hydroxyurea is approved to treat: Chronic myelogenous leukemia that is refractory (does not respond to treatment).

Squamous cell carcinoma of the head and neck (excluding the lip) that is locally advanced. It is used with chemoradiation.

The use of hydroxyurea to treat cancer is approved for the Hydrea brand. Hydroxyurea is also approved to treat sickle cell anemia. This use is approved for the Droxia brand. Hydroxyurea is also being studied in the treatment of other conditions and types of cancer.

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Hydroxyurea is included in the database.

Hydroxyurea Capsules USP are indicated for the treatment of: Resistant chronic myeloid leukemia. Locally advanced squamous cell carcinomas of the head and neck (excluding the lip) in combination with chemoradiation. /Included in US product label/

Hydroxyurea has been used in the treatment of psoriasis and is reportedly beneficial in the treatment of hypereosinophilic syndrome that does not respond to corticosteroid therapy. /NOT included in US product label/

Hydroxyurea is used in the palliative treatment of sickle cell anemia generally in patients with recurrent moderate to severe painful crises occurring on at least 3 occasions during the preceding 12 months and is designated an orphan drug by the US Food and Drug Administration for this use. /Included in US product label/

Hydroxyurea has been used in the palliative treatment of polycythemia vera, including use as an adjunct to intermittent phlebotomy. /NOT included in US product label/

Because the results of randomized trials have shown inconclusive benefit and serious, including fatal, toxicity, the use of hydroxyurea as an adjunct to antiretroviral therapy for HIV infection is not recommended. Hydroxyurea has been used investigationally as an adjunct to certain antiretroviral drug regimens to enhance antiretroviral activity in the treatment of HIV infection. Early data reporting efficacy of hydroxyurea for this use was derived mostly from uncontrolled studies involving short-term follow-up of small numbers of patients, many of whom had early-stage HIV infection and were treatment-naive; limited data were available from controlled clinical trials. Further study in randomized trials has not clearly demonstrated the benefit of hydroxyurea as an adjunct to HIV therapy. Because of a lack of data from large, randomized, multicenter clinical trials and the potential for serious, sometimes fatal, toxicity, the use of hydroxyurea as a component of combination therapy for HIV infection is not recommended.

Hydroxyurea has been used for the treatment of cervical cancer; however, other agents are considered more effective for the treatment of this neoplasm. /NOT included in US product label/

Although hydroxyurea also is labeled for use in the treatment of melanoma and recurrent, metastatic, or inoperable ovarian cancer, other agents are preferred for the treatment of these neoplasms. /Included in US product label/

EXPL Although hemoglobin SC (HbSC) disease is usually considered less severe than sickle cell anemia (SCA), which includes HbSS and HbS/beta(0) -thalassemia genotypes, many patients with HbSC experience severe disease complications, including vaso-occlusive pain, acute chest syndrome, avascular necrosis, retinopathy, and poor quality of life. Fully 20 years after the clinical and laboratory efficacy of hydroxyurea was proven in adult SCA patients, the safety and utility of hydroxyurea treatment for HbSC patients remain unclear. Recent NHLBI evidence-based guidelines highlight this as a critical knowledge gap, noting HbSC accounts for approximately 30% of sickle cell patients within the United States. To date, only 5 publications have reported short-term, incomplete, or conflicting laboratory and clinical outcomes of hydroxyurea treatment in a total of 71 adults and children with HbSC. We now report on a cohort of 133 adult and pediatric HbSC patients who received hydroxyurea, typically for recurrent vaso-occlusive pain. Hydroxyurea treatment was associated with a stable hemoglobin concentration; increased fetal hemoglobin (HbF) and mean corpuscular volume (MCV); and reduced white blood cell count (WBC), absolute neutrophil count (ANC), and absolute reticulocyte count (ARC). Reversible cytopenias occurred in 22% of patients, primarily neutropenia and thrombocytopenia. Painful events were reduced with hydroxyurea, more in patients >15 years old. These multicenter data support the safety and potentially salutary effects of hydroxyurea treatment for HbSC disease; however, a multicenter, placebo-controlled, Phase 3 clinical trial is needed to determine if hydroxyurea therapy has efficacy for patients with HbSC disease.

The co-existence of thalassaemia major and chronic myeloid leukemia (CML) is a very rare event. We report a 32-year-old man with thalassaemia major whose progressively increasing leukocytosis and thrombocytosis led to the diagnosis of CML confirmed by the characteristic t(9;22)(q34;q11) chromosomal translocation and the bcr-abl (b3a2) DNA fusion. The patient was treated with hydroxyurea and anagrelide. This combination resulted in the satisfactory control of both the white blood cell and platelet counts, which has continued over the past 14 months with no major side-effects, albeit with no molecular response. The administration of hydroxyurea was also associated with a significant HbF increase.

MEDICATION (VET): Hydroxyurea may be useful in the treatment of polycythemia vera, mast cell tumors, and leukemias in dogs and cats. ... It has also been used to treat dogs with chronic myelogenous leukemia no longer responsive to busulfan. Hydroxyurea, potentially, may be of benefit in the treatment of feline hypereosinophilic syndrome and in the adjunctive treatment of canine meningiomas. It can also be used in dogs for the adjunctive medical treatment (to reduce hematocrit) of right to left shunting patent ductus arteriosus or tetralogy of Fallot.

Pharmacology

Hydroxyurea is a monohydroxyl-substituted urea (hydroxycarbamate) antimetabolite. Hydroxyurea selectively inhibits ribonucleoside diphosphate reductase, an enzyme required to convert ribonucleoside diphosphates into deoxyribonucleoside diphosphates, thereby preventing cells from leaving the G1/S phase of the cell cycle. This agent also exhibits radiosensitizing activity by maintaining cells in the radiation-sensitive G1 phase and interfering with DNA repair. (NCI04)

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX05 - Hydroxycarbamide

Mechanism of Action

The exact mechanism of antineoplastic activity of hydroxyurea has not been fully determined. Some studies indicate that hydroxyurea interferes with the synthesis of DNA without interfering with the synthesis of RNA or protein. Although hydroxyurea may have multiple sites of action, it appears likely that the drug inhibits the incorporation of thymidine into DNA; in addition, it may directly damage DNA. Hydroxyurea can destroy the tyrosyl free radical that is formed as the catalytic center of ribonucleoside diphosphate reductase, the enzyme that catalyzes the reductive conversion of ribonucleotides to deoxyribonucleotides; this conversion is a critical and probably rate-limiting step in the synthesis of DNA. The drug is an S-phase inhibitor and may cause cells to arrest at the G1-S border, decrease the rate of cell progression into the S phase, and/or cause cells to accumulate in the S phase as a result of inhibiting DNA synthesis. Animal studies indicate that the cytotoxic effects of hydroxyurea are limited to those tissues with high rates of cellular proliferation and the effects are evident only in those cells that are actively synthesizing DNA.

Hydroxyurea, a drug widely used in therapy of several human diseases, inhibits deoxynucleotide synthesis and, consequently, DNA synthesis by blocking the cellular enzyme ribonucleotide reductase. Hydroxyurea inhibits human immunodeficiency virus type 1 (HIV-1) DNA synthesis in activated peripheral blood lymphocytes by decreasing the amount of intracellular deoxynucleotides, thus suggesting that this drug has an antiviral effect. Hydroxyurea has now been shown to block HIV-1 replication in acutely infected primary human lymphocytes (quiescent and activated) and macrophages, as well as in blood cells infected in vivo obtained from individuals with acquired immunodeficiency syndrome (AIDS). The antiviral effect was achieved at nontoxic doses of hydroxyurea, lower than those currently used in human therapy. Combination of hydroxyurea with the nucleoside analog didanosine (2'3'-dideoxyinosine, or ddi) generated a synergistic inhibitory effect without increasing toxicity. In some instances, inhibition of HIV-1 by hydroxyurea was irreversible, even several weeks after suspension of drug treatment. The indirect inhibition of HIV-1 by hydroxyurea is not expected to generate high rates of escape mutants. Hydroxyurea therefore appears to be a possible candidate for AIDS therapy.

Hydroxyurea (HU) is effectively used in the management of beta-hemoglobinopathies by augmenting the production of fetal hemoglobin (HbF). However, the molecular mechanisms underlying HU-mediated HbF regulation remain unclear. We previously reported that overexpression of the HU-induced SAR1 gene closely mimics the known effects of HU on K562 and CD34(+) cells, including gamma-globin induction and cell-cycle regulation. Here, we show that HU stimulated nuclear factor-kB interaction with its cognate-binding site on the SAR1 promoter to regulate transcriptional expression of SAR1 in K562 and CD34(+) cells. Silencing SAR1 expression not only significantly lowered both basal and HU-elicited HbF production in K562 and CD34(+) cells, but also significantly reduced HU-mediated S-phase cell-cycle arrest and apoptosis in K562 cells. Inhibition of c-Jun N-terminal kinase (JNK)/Jun phosphorylation and silencing of Gia expression in SAR1-transfected K562 and CD34(+) cells reduced both gamma-globin expression and HbF level, indicating that activation of Gia/JNK/Jun proteins is required for SAR1-mediated HbF induction. Furthermore, reciprocal coimmunoprecipitation assays revealed an association between forcibly expressed SAR1 and Gia2 or Gia3 proteins in both K562 and nonerythroid cells. These results indicate that HU induces SAR1, which in turn activates gamma-globin expression, predominantly through the Gia/JNK/Jun pathway. Our findings identify SAR1 as an alternative therapeutic target for beta-globin disorders.

Hydroxyurea is well absorbed after oral administration, converted to a free radical nitroxide in vivo, and transported by diffusion into cells where it quenches the tyrosyl free radical at the active site of the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme. The entire replitase complex, including ribonucleotide reductase, is inactivated and DNA synthesis is selectively inhibited, producing cell death in S phase and synchronization of the fraction of cells that survive. Repair of DNA damaged by chemicals or irradiation is also inhibited by hydroxyurea, offering potential synergy between hydroxyurea and radiation or alkylating agents. Hydroxyurea renders cells sensitive to bleomycin because the quenched tyrosyl free radical no longer stabilizes the adjacent iron center, making it more susceptible to the chelating properties of bleomycin, which then produces active oxygen. Synergy has also been observed between hydroxyurea and a number of other chemotherapeutic agents, including cytarabine and etoposide. Recently, two new effects of hydroxyurea have been observed: hydroxyurea increases the level of fetal hemoglobin, leading to a reduction in the incidence of vasoocclusive crises in sickle cell anemia, and hydroxyurea selectively reduces the level of episomal DNA and thus potentially may reduce drug resistance associated with duplicated genes retained as episomes.

Fanconi's anemia (FA) is a recessive disease; 16 genes are currently recognized in FA. FA proteins participate in the FA/BRCA pathway that plays a crucial role in the repair of DNA damage induced by crosslinking compounds. Hydroxyurea (HU) is an agent that induces replicative stress by inhibiting ribonucleotide reductase (RNR), which synthesizes deoxyribonucleotide triphosphates (dNTPs) necessary for DNA replication and repair. HU is known to activate the FA pathway; however, its clastogenic effects are not well characterized. We have investigated the effects of HU treatment alone or in sequential combination with mitomycin-C (MMC) on FA patient-derived lymphoblastoid cell lines from groups FA-A, B, C, D1/BRCA2, and E and on lymphocytes from two unclassified FA patients. All FA cells showed a significant increase (P < 0.05) in chromosomal aberrations following treatment with HU during the last 3 h before mitosis. Furthermore, when FA cells previously exposed to MMC were treated with HU, we observed an increase of MMC-induced DNA damage that was characterized by high occurrence of DNA breaks and a reduction in rejoined chromosomal aberrations. These findings show that exposure to HU during G2 induces chromosomal aberrations by a mechanism that is independent of its well-known role in replication fork stalling during S-phase and that HU interfered mainly with the rejoining process of DNA damage. We suggest that impaired oxidative stress response, lack of an adequate amount of dNTPs for DNA repair due to RNR inhibition, and interference with cell cycle control checkpoints underlie the clastogenic activity of HU in FA cells.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Ribonucleoside-diphosphate reductase [EC:1.17.4.1]

RRM2 [HSA:6241] [KO:K10808]

Vapor Pressure

Pictograms

Irritant

Other CAS

8029-68-3

Wikipedia

FDA Medication Guides

Hydroxyurea

CAPSULE;ORAL

BRISTOL MYERS SQUIBB

07/22/2019

Siklos

TABLET;ORAL

ADDMEDICA SAS

12/07/2021

Drug Warnings

Hydroxyurea should be admin with caution to patients who have recently received other cytotoxic drugs or irradiation therapy, since bone marrow depression is likely in these patients. In addition, an exacerbation of post-irradiation erythema may occur.

Hepatotoxicity, in some cases resulting in fatal hepatic failure, has been reported in patients with HIV infection receiving hydroxyurea in combination with antiretroviral agents. Fatal hepatotoxicity occurred most frequently in patients receiving combination therapy with hydroxyurea, didanosine, and stavudine. Elevation of serum concentrations of hepatic enzymes has been reported in patients receiving hydroxyurea.

Cutaneous vasculitic toxicities, including vasculitic ulcerations and gangrene, have occurred in patients receiving hydroxyurea for myeloproliferative disorders, particularly in patients who have received or who are receiving interferon therapy.

For more Drug Warnings (Complete) data for HYDROXYUREA (37 total), please visit the HSDB record page.

Biological Half Life

The half-time of hydroxyurea is short, with an initial half-time of 0.63 hr after intravenous administration and 1.78 hr after oral administration and a terminal half-time of 3.32 hr after oral administration and 3.39 hr after intravenous administration /to humans/.

The half-time of hydroxyurea in rats given 137 mg/kg bw per day intraperitoneally on days 9-12 of gestation was 15 min in the dams and 85 min in the embryos. In rhesus monkeys given 100 mg/kg bw per day intravenously on days 23-32 of gestation, the half-time was 120 min after the last injection in the mothers and 265 min in their fetuses.

Use Classification

Antineoplastic agents -> Human pharmacotherapeutic group

Human drugs -> Xromi -> EMA Drug Category

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Cosmetics -> Antimicrobial

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: hydroxyurea; matrix: chemical purity; procedure: liquid chromatography with detection at 214 nm and comparison to standards

Analyte: hydroxyurea; matrix: pharmaceutical preparation (capsules); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)

Analyte: hydroxyurea; matrix: pharmaceutical preparation (capsules); procedure: liquid chromatography with detection at 214 nm and comparison to standards (chemical purity)

Clinical Laboratory Methods

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F)

Interactions

Concomitant therapy with hydroxyurea and other myelosuppressive agents or radiation therapy may increase the likelihood of bone marrow depression or other adverse effects, and dosage adjustment may be required.

Because hydroxyurea therapy may cause increased serum uric acid concentrations, dosage adjustment of uricosuric medication may be required.

The antitumor activity of hydroxyurea can be potentiated by the addition of iron-chelating agents and prevented by the addition of Fe2+ to the medium.

For more Interactions (Complete) data for HYDROXYUREA (7 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Age-related prescription medication utilization for the -management of sickle cell disease among Texas Medicaid patients

Nidhi Shukla, Jamie C Barner, Kenneth A Lawson, Karen L RascatiPMID: 34533824 DOI: 10.5055/jom.2021.0662

Abstract

Sickle cell disease (SCD) is associated with recurrent complications and healthcare burden. Although SCD management guidelines differ based on age groups, little is known regarding actual utilization of preventative (hydroxyurea) and palliative therapies (opioid and nonopioid analgesics) to manage complications. This study assessed whether there were agerelated differences in SCD index therapy type and SCD-related medication utilization.Texas Medicaid prescription claims from September 1, 2011 to August 31, 2016 were retrospectively analyzed for SCD patients aged 2-63 years who received one or more SCD-related medications (hydroxyurea, opioid, or nonopioid analgesics).

The primary outcomes were SCD index drug type and medication utilization: hydroxyurea adherence, and days' supply of opioid, and nonopioid analgesics. Chi-square, analysis of variance, and Kruskal-Wallis tests were used.

Index therapy percentages for included patients (N = 2,339) were the following: opioids (45.7 percent), nonopioids (36.6 percent), dual therapy-opioids and nonopioids (11.2 percent), and hydroxyurea (6.5 percent), and they differed by age-groups (χ

= 243.0, p < 0.0001). Hydroxyurea as index therapy was higher among children (2-12:9.1 percent) compared to adults (26-40:3.7 percent; 41-63:2.9 percent). Opioids as index therapy were higher among adults (18-25:48.0 percent; 26-40:54.9 percent; 41-63:65.2 percent) compared to children (2-12:36.6 percent). Mean hydroxyurea adherence was higher (p < 0.0001) for younger ages, and opioid days' supply was higher for older ages.

Texas Medicaid SCD patients had low hydroxyurea utilization and adherence across all age groups. Interventions to increase the use of hydroxyurea and newer preventative therapies could result in better management of SCD-related complications and reduce the frequency of pain crises, which may reduce the need for opioid use.

The Effects of Treatment with Blood Transfusion, Iron Chelation and Hydroxyurea on Puberty, Growth and Spermatogenesis in Sickle Cell Disease (SCD): A short update

Ashraf T Soliman, Nada Alaaraj, Mohamed YassinPMID: 34487059 DOI: 10.23750/abm.v92i4.11917

Abstract

Sickle cell disease (SCD) is traditionally associated with growth failure and delayed puberty. Wasting and stunting are still prevalent in children and adolescents with SCD, especially in developing countries. In addition, sperm abnormalities are frequent in males with SCD, with high rates of low sperm density, low sperm counts, poor motility, and increased abnormal morphology. Severe anemia, vaso-occlusive attacks with ischemic injury to different organs including the pituitary gland and testis, and nutritional factors are incriminated in the pathogenesis of defective growth, puberty, and spermatogenesis. There is great phenotypic variability among patients with SCD. The variability in the clinical severity of SCA can partly be explained by genetic modifiers, including HbF level and co-inheritance of α-thalassemia. In the past, severe disease led to early mortality. Advancements in treatment have allowed patients with SCD to have a longer and better quality of life. For most patients, the mainstays of treatment are preventive and supportive. For those with severe SCD, three major therapeutic options are currently available: erythrocyte transfusion or exchange, hydroxyurea, and hematopoietic stem cell transplantation. In this mini-review, the authors tried to recognize, delineate, and update knowledge on abnormalities due to SCD from those created by the use of different treatment modalities.Diagnosis and management of neutrophilic myeloid neoplasms

Matthew Schwede, Jason Gotlib, William ShomaliPMID: 34236344 DOI:

Abstract

Chronic neutrophilia is commonly seen with persistent infections, inflammatory disorders, smoking, solid tumors, and specific medications. However, after reactive causes have been excluded, a workup for primary (clonal) neutrophilic disorders, such as myeloproliferative neoplasms (MPNs) and myelodysplastic/myeloproliferative overlap syndromes, should be pursued. Except for chronic myeloid leukemia, which is defined by the presence of the Philadelphia (Ph) chromosome, and the classic Ph chromosome-negative MPNs (polycythemia vera, essential thrombocythemia, and primary myelofibrosis), clonal neutrophilic neoplasms historically have been challenging to diagnose and classify. The 2016 revised World Health Organization classification of these disorders has been based mainly on clinicopathologic features. However, recent discoveries of the molecular alterations underlying these disorders have served to supplement our knowledge of their morphologic and clinical features, opening new therapeutic avenues. In this review, we discuss the diagnostic approach, prognostic features, and treatments of neutrophilic myeloid neoplasms, with a focus on chronic neutrophilic leukemia, atypical chronic myeloid leukemia, and chronic myelomonocytic leukemia.Hydroxyurea-induced genital ulcers and erosions: Two case reports

Amy E Blum, William G Tsiaras, Jacqueline M KempPMID: 34147315 DOI: 10.1016/j.jtv.2021.06.001

Abstract

Hydroxyurea is a chemotherapeutic agent used for myeloproliferative disorders and sickle cell anemia that is well known to cause painful mucocutaneous ulcers, typically involving the legs or mouth. However, genital ulcerations due to hydroxyurea therapy are a rare, and likely underrecognized, adverse effect with only a few cases reported in the literature to date. Ulcers of the lower legs caused by hydroxyurea are associated with a diagnostic delay, and this is likely exacerbated in cases of genital ulceration due to a lack of awareness. Herein we present two cases of painful genital ulceration in patients on hydroxyurea therapy. In the first Case, an 87 year-old male with polycythemia vera developed an ulcer on the scrotum, which was assessed initially through virtual visits during the COVID-19 pandemic, and was refractory to topical and oral antibiotic treatments. The second case was a 79 year-old male with essential thrombocythemia and a history of persistent leg ulcers who developed erosions of the glans penis. Both patients experienced complete resolution within weeks of discontinuing hydroxyurea therapy. In conclusion, genital ulcers and erosions induced by hydroxyrea may be underrecognized in clinical practice, but if identified, withdrawal of hydroxyurea leads to quick resolution of these lesions and the associated pain.[Chronic-phase chronic myeloid leukemia with intracranial hemorrhage complicated with tumor lysis syndrome]

Chigusa Oyama, Yuki Arakawa, Yuhachi Ikeda, Takahiro Aoki, Yasuo Kubota, Kiyotaka Isobe, Makiko Mori, Jun Kurihara, Katsuyoshi KohPMID: 34108312 DOI: 10.11406/rinketsu.62.346

Abstract

A 14-year-old male with autism was admitted to our hospital owing to altered consciousness and gait disturbance. Blood tests showed a white blood cell (WBC) count of 728,600/µl, and brain computed tomography revealed intracranial hemorrhage and a midline shift of the brain. The chronic phase of chronic myeloid leukemia (CML) was confirmed as per bone marrow aspiration findings. The patient underwent emergency craniotomy for hematoma removal, and he subsequently received hydroxyurea and rasburicase combination therapy. However, he developed tumor lysis syndrome (TLS) and died on the second day of hospitalization. Histopathological examination of autopsy specimens did not reveal any condition that could account for his death other than CML. Several reports have described intracranial hemorrhage during the accelerated phase or blast crisis of CML, but few have described this complication during the chronic phase. TLS concomitant with CML in the chronic phase or following hydroxyurea (an inhibitor of DNA synthesis) administration is rare. It is essential for clinicians to be aware that patients with chronic phase CML and high WBC counts may develop TLS, following the administration of hydroxyurea alone. In addition, extreme caution is warranted in severe cases accompanied by intracranial hemorrhage.Immune responses and therapeutic challenges in paediatric patients with new-onset acute myeloid leukaemia and concomitant COVID-19

Pratik A Patel, Stacey A Lapp, Gabrielle Grubbs, Venkata V Edara, Christina A Rostad, Claire L Stokes, Melinda G Pauly, Evan J Anderson, Anne Piantadosi, Mehul S Suthar, Surender Khurana, Himalee S SabnisPMID: 34096051 DOI: 10.1111/bjh.17517

Abstract

Polycythemia Vera: Rapid Evidence Review

Steven Fox, Leslie Griffin, Dominique Robinson HarrisPMID: 34060791 DOI:

Abstract

Polycythemia vera is one of three stem-cell-derived myeloid malignancies commonly known as myeloproliferative neoplasms. It is characterized by erythrocytosis, often with associated leukocytosis and thrombocytosis. It has a significant negative impact on overall mortality and morbidity in the form of arterial and venous clots, symptoms of fatigue and pruritus, and conversion to leukemia and myelofibrosis. The World Health Organization's major diagnostic criteria include an elevated hemoglobin or hematocrit level, abnormal results on bone marrow biopsy, and presence of the Janus kinase 2 genetic mutation, which is present in approximately 98% of cases. The only minor criterion is a subnormal erythropoietin level, which helps differentiate polycythemia vera from common causes of secondary erythrocytosis such as smoking, sleep apnea, and testosterone use. First-line treatments, such as low-dose aspirin and goal-directed phlebotomy to a hematocrit level of less than 45% to reduce thrombotic events, improve quality of life and prolong survival. When indicated, cytoreductive therapy, primarily with hydroxyurea, can be added with consideration of second-line agents such as pegylated interferon-alfa, busulfan, and ruxolitinib, depending on the clinical scenario. Smoking cessation and cardiometabolic disease are modifiable risk factors that should be addressed to reduce the risk of thrombosis. Currently, no medications have been shown to cure the disease or to reduce the risk of conversion to leukemia and myelofibrosis.Stroke and stroke prevention in sickle cell anemia in developed and selected developing countries

Pallab Bhattacharya, Deepaneeta Sarmah, Kunjan R Dave, Avirag Goswami, Mitsuyoshi Watanabe, Xin Wang, Kiran Kalia, Nikolaus Plesnila, Dileep R Yavagal, Ofelia AlvarezPMID: 34077859 DOI: 10.1016/j.jns.2021.117510

Abstract

This comprehensive review provides an insight into the pathophysiology, epidemiology, evaluation, and treatment of sickle cell anemia (SCA)-related stroke in developed and developing countries. Vascular injury, hypercoagulability and vaso-occlusion play a role in the pathophysiology of stroke in SCA. Transcranial Doppler ultrasound (TCD) has lowered the incidence of ischemic stroke from 11% to 1% as TCD identifies children who are at risk for stroke, providing opportunities for interventions to reduce this risk. Whereas blood exchange is indicated in acute stroke, chronic transfusions (either simple or exchange on a monthly basis) are used for primary as well as secondary stroke prevention in developed countries. Children with abnormally high TCD velocities (≥ 200 cm/s) are at high risk of stroke and might benefit from hydroxyurea or hydroxycarbamide (HU) after a period of a successful transition from chronic transfusions. Hematopoietic stem cell transplant presents a cure for SCA. Gene therapy is currently investigated and may be offered to patients with SCA who had a stroke or who are at high risk of stroke if proven efficacious and safe. However, gene therapy is not likely to be implemented in low-income countries due to cost. Alternatively, HU is utilized for primary and secondary stroke prevention in developing countries. Further expansion of TCD implementation should be a priority in those settings.Replication catastrophe induced by cyclic hypoxia leads to increased APOBEC3B activity

Samuel B Bader, Tiffany S Ma, Charlotte J Simpson, Jiachen Liang, Sakura Eri B Maezono, Monica M Olcina, Francesca M Buffa, Ester M HammondPMID: 34197599 DOI: 10.1093/nar/gkab551

Abstract

Tumor heterogeneity includes variable and fluctuating oxygen concentrations, which result in the accumulation of hypoxic regions in most solid tumors. Tumor hypoxia leads to increased therapy resistance and has been linked to genomic instability. Here, we tested the hypothesis that exposure to levels of hypoxia that cause replication stress could increase APOBEC activity and the accumulation of APOBEC-mediated mutations. APOBEC-dependent mutational signatures have been well-characterized, although the physiological conditions which underpin them have not been described. We demonstrate that fluctuating/cyclic hypoxic conditions which lead to replication catastrophe induce the expression and activity of APOBEC3B. In contrast, stable/chronic hypoxic conditions which induce replication stress in the absence of DNA damage are not sufficient to induce APOBEC3B. Most importantly, the number of APOBEC-mediated mutations in patient tumors correlated with a hypoxia signature. Together, our data support the conclusion that hypoxia-induced replication catastrophe drives genomic instability in tumors, specifically through increasing the activity of APOBEC3B.Fanconi anemia proteins participate in a break-induced-replication-like pathway to counter replication stress

Xinlin Xu, Yixi Xu, Ruiyuan Guo, Ran Xu, Congcong Fu, Mengtan Xing, Hiroyuki Sasanuma, Qing Li, Minoru Takata, Shunichi Takeda, Rong Guo, Dongyi XuPMID: 34117478 DOI: 10.1038/s41594-021-00602-9